molecular formula C16H15NO4 B3392281 Benzoic acid, 2-[(4-methoxybenzoyl)methylamino]- CAS No. 92955-82-3

Benzoic acid, 2-[(4-methoxybenzoyl)methylamino]-

Cat. No. B3392281
CAS RN: 92955-82-3
M. Wt: 285.29 g/mol
InChI Key: GFCVMILEROWIBQ-UHFFFAOYSA-N
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Description

“Benzoic acid, 2-[(4-methoxybenzoyl)methylamino]-” is a chemical compound with the molecular formula C15H12O4 . It is also known by other names such as 2-[(4-methoxybenzoyl)methylamino]benzoic acid .


Molecular Structure Analysis

The molecular structure of “Benzoic acid, 2-[(4-methoxybenzoyl)methylamino]-” consists of a benzene ring attached to a carboxylic acid group (COOH) and a 4-methoxybenzoyl methylamino group . The presence of these functional groups can influence the chemical properties and reactivity of the molecule.


Physical And Chemical Properties Analysis

The molecular weight of “Benzoic acid, 2-[(4-methoxybenzoyl)methylamino]-” is approximately 256.26 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the sources I found.

properties

IUPAC Name

2-[[2-(4-methoxyphenyl)-2-oxoethyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-21-12-8-6-11(7-9-12)15(18)10-17-14-5-3-2-4-13(14)16(19)20/h2-9,17H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCVMILEROWIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CNC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70758344
Record name 2-{[2-(4-Methoxyphenyl)-2-oxoethyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70758344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-(4-Methoxyphenyl)-2-oxoethyl]amino]benzoic acid

CAS RN

92955-82-3
Record name 2-{[2-(4-Methoxyphenyl)-2-oxoethyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70758344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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